8-羟基喹啉-5-甲醛

描述

8-Hydroxyquinoline-5-carbaldehyde (8HQC) is an organic compound with a wide range of applications in the scientific research field. It is a yellow solid, which is soluble in water and alcohol. 8HQC has been used in a variety of laboratory experiments, due to its unique properties. Its uses include the synthesis of a variety of compounds, as well as the study of biochemical and physiological effects.

科学研究应用

合成及电化学性质

8-羟基喹啉-5-甲醛已通过多种方法合成,例如经典的Reimer-Tiemann、Vilsmeier-Haack和Duff醛合成 . 已研究了8-羟基喹啉-5-甲醛及其衍生物的电化学性质,表明化学结构与获得的还原和氧化电位之间存在很强的相关性 . 甲基的存在有利于氧化 .

席夫碱衍生物

已合成并研究了8-羟基喹啉-5-甲醛的席夫碱衍生物 . 这些衍生物是通过有效的合成方案从选定的喹啉-5-甲醛和喹啉-7-甲醛制备的 .

生物活性

含有8-羟基喹啉(8-HQ)核的化合物,如8-羟基喹啉-5-甲醛,表现出广泛的生物活性,包括抗菌、抗癌和抗真菌作用 .

药理学应用

8-羟基喹啉及其许多衍生物具有广泛的药理学应用,例如,作为神经保护的铁螯合剂、抗癌剂、2OG依赖性酶抑制剂、金属蛋白螯合剂、抗HIV剂、抗真菌剂、抗利什曼原虫剂、抗血吸虫病剂、结核分枝杆菌抑制剂和肉毒杆菌神经毒素抑制剂 .

2OG依赖性酶抑制剂

5-羧基-8-羟基喹啉(IOX1, 32) 是迄今为止报道的最有效的2OG加氧酶亚家族(包括核酸脱甲基酶和γ-丁酰基甜菜碱羟化酶)广谱抑制剂 . 通过对多种化合物的定量HTS,它已被证实为2OG依赖性组蛋白赖氨酸脱甲基酶(KDM)的细胞活性抑制剂,也是脂肪量和肥胖相关蛋白(FTO,一种作用于包括3-甲基胸腺嘧啶、3-甲基尿嘧啶和6-甲基腺嘌呤在内的底物的2OG依赖性N-甲基核酸脱甲基酶)的抑制剂 .

AlkB配体

8-羟基喹啉-5-甲醛也被报道为AlkB的配体,AlkB属于Fe(II)/2OG依赖性双加氧酶超家族,并氧化脱甲基化DNA底物 .

作用机制

Target of Action

8-Hydroxyquinoline-5-carbaldehyde, like other 8-Hydroxyquinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic biotargets for various human diseases .

Mode of Action

The compound interacts with its targets by acting as an inhibitor. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1), a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways related to the targets it interacts with. For instance, it impacts the pathways related to the demethylation of nucleic acids and histones, which are crucial processes in epigenetic regulation . By inhibiting these processes, the compound can potentially influence gene expression and cellular functions.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action can vary depending on the specific targets and pathways it interacts with. For instance, by inhibiting 2OG-dependent enzymes, the compound can potentially influence cellular processes such as gene expression, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 8-Hydroxyquinoline-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds or ions in the environment. The compound’s stability could also be influenced by factors such as temperature and pH .

安全和危害

8-Hydroxyquinoline-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

生化分析

Biochemical Properties

8-Hydroxyquinoline-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterases, which are involved in neurotransmission . The compound’s interaction with these enzymes is primarily through the formation of stable complexes, which inhibit the enzyme’s activity. Additionally, 8-Hydroxyquinoline-5-carbaldehyde can chelate metal ions, forming stable complexes that can influence various biochemical pathways .

Cellular Effects

8-Hydroxyquinoline-5-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 8-Hydroxyquinoline-5-carbaldehyde involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, 8-Hydroxyquinoline-5-carbaldehyde can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxyquinoline-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 8-Hydroxyquinoline-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 8-Hydroxyquinoline-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.

Metabolic Pathways

8-Hydroxyquinoline-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 8-Hydroxyquinoline-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

8-Hydroxyquinoline-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis .

属性

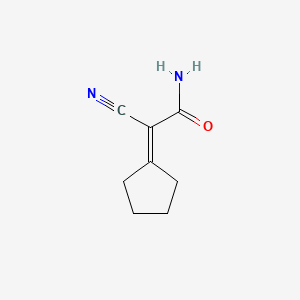

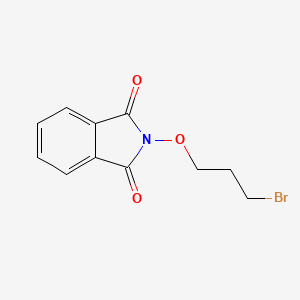

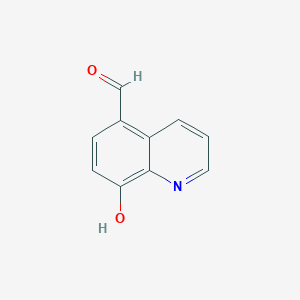

IUPAC Name |

8-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIADJWREMDHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298275 | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2598-30-3 | |

| Record name | 2598-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2598-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 8-Hydroxyquinoline-5-carbaldehyde useful as a potential metal ion sensor?

A1: 8-Hydroxyquinoline-5-carbaldehyde demonstrates promising potential as a fluorescent chemosensor, particularly for Mg2+ ions. Studies have shown that this compound exhibits a significant increase in fluorescence intensity upon binding with Mg2+ ions, even at very low concentrations. [] This selectivity and sensitivity arise from the specific interaction between the compound's structure and the Mg2+ ion.

Q2: How does the structure of 8-Hydroxyquinoline-5-carbaldehyde influence its ability to bind to metal ions?

A2: The molecular structure of 8-Hydroxyquinoline-5-carbaldehyde plays a crucial role in its metal-binding properties. The molecule contains both an 8-hydroxyquinoline group and a carbaldehyde group. The oxygen and nitrogen atoms within these groups can act as electron donors, forming coordinate bonds with metal ions. [] This ability to chelate metal ions makes 8-Hydroxyquinoline-5-carbaldehyde and its derivatives interesting subjects for further research in sensing and other applications.

Q3: Can 8-Hydroxyquinoline-5-carbaldehyde be modified to target specific metal ions other than Mg2+?

A3: Yes, research suggests that modifications to the 8-Hydroxyquinoline-5-carbaldehyde structure can influence its selectivity for different metal ions. For example, one study successfully synthesized a Schiff base derivative of 8-Hydroxyquinoline-5-carbaldehyde that displayed high selectivity and sensitivity towards Al3+ ions in a slightly acidic aqueous environment. [] This highlights the potential for tailoring the compound's properties for specific metal ion detection by introducing different substituents and modifying its structure.

Q4: What synthetic approaches are available for producing 8-Hydroxyquinoline-5-carbaldehyde and its derivatives?

A4: Several synthetic routes are available for obtaining 8-Hydroxyquinoline-5-carbaldehyde and its derivatives. Researchers often utilize classic methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for introducing aldehyde groups at specific positions on the quinoline ring. [] Choosing the optimal method depends on factors such as the desired substitution pattern, reaction efficiency, and overall yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。